Moth Cytochrome C (MCC) Fragment

説明

Moth Cytochrome C (MCC) Fragment is a small peptide derived from the cytochrome c protein of the African armyworm moth. It has been extensively studied for its potential use in scientific research applications due to its unique biochemical and physiological properties.

科学的研究の応用

T Lymphocyte Response and Antigenic Potency

Moth Cytochrome C (MCC) has been instrumental in understanding the structural requirements for antigenic potency in T lymphocytes. Research by Schwartz et al. (1985) explored this using synthetic peptide analogs of the MCC, highlighting the significance of specific amino acids and secondary structures in stimulating T cell responses (Schwartz et al., 1985).

Antibody Recognition and B-lymphocytes

Kilgannon and colleagues (1986) studied antibodies generated against MCC fragments, emphasizing the role of certain residues in the C-terminal region, which are crucial for both B-lymphocyte and T-lymphocyte recognition (Kilgannon et al., 1986).

Evolutionary Studies in Insects

Simmons and Weller (2001) utilized Cytochrome b, closely related to MCC, to study molecular phylogenetic relationships within certain moth tribes, providing insights into the evolutionary patterns of these insects (Simmons & Weller, 2001).

Immunogenicity in Mice

Heber-Katz et al. (1983) demonstrated the immunogenicity of MCC fragments in mice, revealing differences in T cell responses to various cytochrome c fragments from different species (Heber-Katz et al., 1983).

Structural and Functional Homology

Chan and Margoliash (1966) analyzed the primary structure of cytochrome c from moth flight muscles, noting its functional and structural homology to mammalian cytochromes c, which is important for understanding mitochondrial biogenesis and function in different species (Chan & Margoliash, 1966).

Conformational Analysis for T Cell Activation

Pincus et al. (1983) investigated the relationship between the conformation of MCC peptides and their stimulatory activity in T-lymphocyte proliferation, providing insights into how peptide structure affects immune responses (Pincus et al., 1983).

DNA Barcoding in Species Identification

Kaila and Ståhls (2006) employed MCC gene fragments for DNA barcoding, demonstrating its potential in differentiating closely related moth species, which is vital for taxonomical studies and biodiversity conservation (Kaila & Ståhls, 2006).

特性

IUPAC Name |

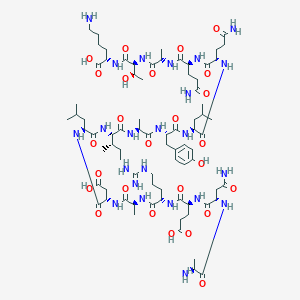

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H129N23O26/c1-12-37(6)60(100-74(123)51(31-36(4)5)99-73(122)54(34-59(109)110)97-63(112)39(8)87-66(115)45(17-15-29-86-78(84)85)90-69(118)48(24-27-58(107)108)93-72(121)53(33-57(83)106)95-62(111)38(7)80)75(124)89-40(9)64(113)96-52(32-43-18-20-44(103)21-19-43)71(120)98-50(30-35(2)3)70(119)92-47(23-26-56(82)105)68(117)91-46(22-25-55(81)104)67(116)88-41(10)65(114)101-61(42(11)102)76(125)94-49(77(126)127)16-13-14-28-79/h18-21,35-42,45-54,60-61,102-103H,12-17,22-34,79-80H2,1-11H3,(H2,81,104)(H2,82,105)(H2,83,106)(H,87,115)(H,88,116)(H,89,124)(H,90,118)(H,91,117)(H,92,119)(H,93,121)(H,94,125)(H,95,111)(H,96,113)(H,97,112)(H,98,120)(H,99,122)(H,100,123)(H,101,114)(H,107,108)(H,109,110)(H,126,127)(H4,84,85,86)/t37-,38-,39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPSMBWQXHAVSO-KIYSKUROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H129N23O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1805.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131698022 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)

![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)